molecular formula C24H26N2O3 B2823388 (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] CAS No. 409312-96-5

(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole]

Cat. No.: B2823388
CAS No.: 409312-96-5
M. Wt: 390.483
InChI Key: RDRRYQTYNUBTGN-WOJBJXKFSA-N
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Description

(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] is a complex organic compound that features a dibenzofuran core substituted with two oxazoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] typically involves the reaction of dibenzofuran with oxazoline derivatives under specific conditions. One common method includes the use of a dibenzofuran precursor, which is reacted with (S)-4-isopropyl-2-oxazoline in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxazoline rings or the dibenzofuran core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the oxazoline rings or the dibenzofuran core .

Mechanism of Action

The mechanism of action of (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] primarily involves its role as a ligand in catalytic processes. The oxazoline groups can coordinate with metal centers, facilitating various catalytic reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in asymmetric catalysis. The pathways involved often include the formation of metal-ligand complexes that enhance the reactivity and selectivity of the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole] is unique due to its specific combination of oxazoline groups and the dibenzofuran core. This unique structure provides it with distinct reactivity and selectivity in catalytic processes, making it a valuable compound in both academic research and industrial applications .

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-13(2)19-11-27-23(25-19)17-9-5-7-15-16-8-6-10-18(22(16)29-21(15)17)24-26-20(12-28-24)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRRYQTYNUBTGN-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@H](CO5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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